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molecular formula C11H7ClN4 B1346133 4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5334-48-5

4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B1346133
M. Wt: 230.65 g/mol
InChI Key: DEUTZSDRCGEUBP-UHFFFAOYSA-N
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Patent
US06423716B1

Procedure details

To an isopropanol solution (10 mL) of piperazine (3.74 g, 43.4 mmol), 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine (100 g, 4.34 mmol) described in J. Org. Chem., 21: 1240-1256 (1956) was added, followed by heating under reflux for 6 hours. The reaction solution was concentrated, saturated brine was added thereto, the mixture was extracted with chloroform, the extract was washed with saturated brine and dried over anhydrous sodium sulfate, and then the solvent was evaporated to give the target compound (1.07 g, 3.82 mmol).
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[N:13]=[CH:12][N:11]=[C:10]2[N:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:15]=[CH:16][C:9]=12>C(O)(C)C>[C:17]1([N:14]2[C:10]3=[N:11][CH:12]=[N:13][C:8]([N:1]4[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]4)=[C:9]3[CH:16]=[N:15]2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
3.74 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C2=CC=CC=C2
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, 21: 1240-1256 (1956) was added
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
saturated brine was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
the extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=CC=2C1=NC=NC2N2CCNCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.82 mmol
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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